(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate
Description
This compound is a benzofuran derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group conjugated to a 3-oxo-2,3-dihydrobenzofuran scaffold via a Z-configuration methylene bridge. The 6-position of the benzofuran core is substituted with a 4-methylbenzenesulfonate (tosyl) group, which introduces strong electron-withdrawing and polar characteristics. Such structural features are critical in modulating physicochemical properties (e.g., solubility, stability) and biological activity, particularly in drug discovery contexts where sulfonate esters are often employed as prodrugs or enzyme inhibitors.
Properties
IUPAC Name |
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O7S/c1-14-2-6-17(7-3-14)31(25,26)30-16-5-8-18-20(12-16)29-22(23(18)24)11-15-4-9-19-21(10-15)28-13-27-19/h2-12H,13H2,1H3/b22-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRBQZFZKIHNJG-JJFYIABZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate is a synthetic compound with potential biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 439.45 g/mol. Its structural characteristics contribute to its biological activity, particularly in targeting specific cellular pathways.
Anticancer Activity
Research indicates that compounds related to the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have been tested for their cytotoxic effects on various cancer cell lines. A notable study demonstrated that certain thiourea derivatives incorporating benzo[d][1,3]dioxole moieties showed strong anticancer activity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |
|---|---|---|---|
| Thiourea Derivative 1 | HepG2 | 2.38 | 7.46 |
| Thiourea Derivative 2 | HCT116 | 1.54 | 8.29 |
| Thiourea Derivative 3 | MCF-7 | 4.52 | 4.56 |
The anticancer mechanisms of these compounds often involve:
- EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) can disrupt signaling pathways essential for tumor growth and survival.
- Apoptosis Induction : Assessment via annexin V-FITC assays indicates that these compounds can trigger apoptosis in cancer cells.
- Cell Cycle Arrest : Studies have shown that these compounds can induce cell cycle arrest at various phases, thereby inhibiting proliferation.
Case Studies and Research Findings
A pivotal study focused on the synthesis and biological evaluation of new benzo[d][1,3]dioxole derivatives revealed their potential as effective anticancer agents. The synthesized compounds were subjected to SRB assays to evaluate cytotoxicity across multiple cancer cell lines .
Another study explored the structure-activity relationship (SAR) of related compounds, highlighting how modifications in the molecular structure could enhance or diminish biological activity. This research emphasized the importance of specific functional groups in mediating interactions with cellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of this compound, comparisons are drawn with structurally analogous benzofuran derivatives (Table 1). Key differences lie in substituent groups, stereochemistry, and functionalization patterns, which influence reactivity, bioavailability, and target interactions.
Table 1: Structural and Functional Comparison of Analogous Benzofuran Derivatives
Key Findings from Structural Analysis
Electronic Effects: The 4-methylbenzenesulfonate group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to positively charged enzymatic active sites (e.g., kinases or hydrolases). In contrast, the 3,4,5-trimethoxybenzoate analog () exhibits electron-donating methoxy groups, favoring interactions with hydrophobic pockets. This rigidity could improve target specificity.
Solubility and Bioavailability: Sulfonate-containing derivatives generally exhibit higher aqueous solubility than their ester or carboxylate counterparts (e.g., trimethoxybenzoate in ), making them more suitable for intravenous formulations. The 5-methoxy-2-phenylbenzofuran carboxylate analog () demonstrates reduced solubility due to its bulky aromatic substituents but may show enhanced tissue penetration in lipid-rich environments.
Biological Activity: Tosyl derivatives are frequently associated with protease or kinase inhibitory activity, whereas trimethoxybenzoate analogs () are linked to antioxidant or antimicrobial effects due to their polyphenolic nature.
Computational Similarity Analysis :
- Tanimoto coefficient-based comparisons () reveal moderate structural similarity (0.65–0.72) between the target compound and analogs in Table 1, primarily due to shared benzofuran and benzo[d][1,3]dioxole motifs. Divergence arises from substituent-specific functional groups.
- Graph-based subgraph matching () identifies conserved sub-structures (e.g., benzofuran core) but highlights divergent pharmacophoric features, such as the sulfonate vs. carboxylate groups.
Methodological Considerations
- Structural Visualization : Tools like Mercury () enable precise comparison of crystal packing and intermolecular interactions, critical for understanding stability and polymorphism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
